2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C15H13ClN2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18) |
InChI Key |
WBYQQGQWCDDUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide or palladium on carbon can further improve the reaction rate and selectivity. The final product is often obtained in high purity through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials, such as dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Key Benzimidazole Derivatives
Electronic Properties :
- The target compound exhibits π→π* and n→π* electronic transitions localized on the benzimidazole ring and methyl groups, as shown by UV-Vis spectroscopy .
Pharmacological Activity
Table 2: Cytotoxicity and Sirtuin Inhibition Profiles
Key Findings :
- The ethyl ester derivative demonstrates ~2.4-fold higher cytotoxicity than imidazole in NSCLC cell lines, attributed to enhanced membrane permeability and sirtuin binding .
- Sirtuin inhibition is structure-dependent: The ethyl ester group in the derivative facilitates stronger interactions with sirtuin isoforms (Sirt1, Sirt6) compared to the methyl groups in the target compound .
Physicochemical and ADME Properties
Table 3: ADME and Permeability Metrics
Key Insights :
- Methyl groups in the target compound may enhance metabolic stability but reduce solubility compared to ester-containing analogs .
Biological Activity
2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, characterized by its unique fused benzene and imidazole ring structure. The presence of a chlorophenyl group at the second position and dimethyl substitutions at the 5 and 6 positions enhances its biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, often facilitated by catalysts such as zinc oxide nanoparticles, which improve yield and efficiency. The reaction pathways can vary, but the formation of the benzimidazole core remains consistent across different methods.
Biological Activity Overview
Benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Specifically, this compound has shown potential in targeting various biological pathways.
Antitubercular Activity
Research indicates that benzimidazole derivatives exhibit significant antitubercular activity. For instance, studies have demonstrated that compounds similar to this compound possess bactericidal effects against Mycobacterium tuberculosis in vitro at nanomolar concentrations. The minimal inhibitory concentrations (MIC) for related compounds have been reported as low as 0.145 μM, indicating potent activity with low cytotoxicity towards human cells .
Case Studies and Research Findings
Several studies have explored the biological activities of benzimidazole derivatives:
- Antitubercular Effects :
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes and receptors. For example, some benzimidazoles act as positive allosteric modulators (PAMs) for GABA-A receptors, enhancing their potential use in neuropharmacology .
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Fluorine substitution instead of chlorine | Anticancer, GABA-A receptor modulation |
| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Different heterocyclic framework | Antidepressant effects |
| 2-Methyl-1H-benzimidazole | Lacks chlorophenyl substitution | Antimicrobial properties |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole?
The compound is typically synthesized via condensation reactions. For example, 5,6-dimethyl-1H-benzo[d]imidazole can be alkylated using a chlorophenyl-containing electrophile. demonstrates a method where 5,6-dimethyl-1H-benzo[d]imidazole reacts with farnesyl bromide in DMF with NaH as a base, yielding quantitative results. Similarly, details the synthesis of a chloromethyl derivative using ethyl 4-chloro-3-oxobutanoate, achieving a 62% yield. Key steps include optimizing solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric control of NaH to avoid side reactions .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray crystallography is the primary method. and provide atomic coordinates and displacement parameters for related benzimidazole derivatives. The SHELX system (SHELXS for structure solution and SHELXL for refinement) is widely used due to its robustness in handling small-molecule data. For example, highlights SHELX's adaptability to modern crystallographic challenges, even when refining high-resolution or twinned macromolecular data .
Advanced: How can conflicting NMR or mass spectrometry data for this compound be resolved?
Discrepancies in spectral data (e.g., unexpected peaks in H NMR or ESI-MS) often arise from impurities or tautomeric forms. demonstrates rigorous characterization of benzimidazole derivatives, where H NMR (300 MHz) and high-resolution MS are used to confirm molecular integrity. Cross-referencing with computational predictions (e.g., using the C-PCM solvation model in ) can validate experimental observations by simulating solvent effects on chemical shifts .
Advanced: What strategies are recommended for designing coordination polymers or metal complexes using this compound?
The benzimidazole moiety acts as a versatile ligand due to its N-donor sites. describes the synthesis of Cd(II) coordination polymers using 2-((1H-imidazol-1-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole as a linker. Key considerations include:
- Selecting co-ligands (e.g., dicarboxylic acids) to enhance structural stability.
- Optimizing reaction temperature and solvent polarity to control polymerization.
- Confirming topology via X-ray diffraction and luminescence studies for application in sensing .
Advanced: How can computational models predict the solvation effects and electronic properties of this compound?
The Conductor-like Polarizable Continuum Model (C-PCM) is effective for simulating solvation. outlines its use in calculating Gibbs free energies, geometric optimizations, and electronic transitions in solution. For example, time-dependent DFT (TD-DFT) can model UV-Vis spectra, while natural bond orbital (NBO) analysis explains charge transfer interactions, as seen in antifungal studies of structurally similar compounds () .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- IR Spectroscopy : Identifies N-H stretching (~3400 cm) and aromatic C=C vibrations (~1600 cm) ( ).
- H NMR : Distinct signals for methyl groups (δ ~2.36 ppm) and aromatic protons (δ ~7.33 ppm) ( ).
- ESI-MS : Confirms molecular ion peaks (e.g., m/z = 195 [M+H] in ). Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced: What mechanistic insights explain the antimicrobial activity of benzimidazole derivatives like this compound?
and highlight antimicrobial efficacy against S. aureus and S. typhi. Proposed mechanisms include:
- Disruption of microbial cell membranes via hydrophobic interactions (enhanced by the chlorophenyl group).
- Inhibition of enzymes like DNA gyrase or topoisomerase IV.
- Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., Cl) enhance potency .
Advanced: How can reaction yields be improved in multi-step syntheses involving this compound?
- Catalyst Optimization : Pd/C for hydrogenation (85% yield reduction in ).
- Purification Techniques : Column chromatography with gradient elution (e.g., Cy:EtOAc ratios).
- Kinetic Control : Short reaction times (e.g., 2 hours in ) to minimize decomposition.
Basic: What are the documented applications of this compound in material science?
It serves as a building block for:
- Luminescent Probes : Cd(II) polymers detect antibiotics and CrO in water ().
- Macrocyclic Compounds : Used in silver cyclophane synthesis for smart drug delivery ( ).
Advanced: How do steric and electronic effects influence regioselectivity in benzimidazole alkylation?
and show that bulky substituents (e.g., farnesyl bromide) favor N-alkylation over C-alkylation due to steric hindrance. Electronic effects from the chlorophenyl group direct electrophilic attack to the less hindered nitrogen. Computational modeling (e.g., Fukui indices) can predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
